molecular formula C13H17N5O5 B162512 1-Cyclopropylisoguanosine CAS No. 133967-00-7

1-Cyclopropylisoguanosine

Cat. No. B162512
M. Wt: 323.3 g/mol
InChI Key: WHBIVTCTMMRQMU-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylisoguanosine (CPI) is a nucleoside analogue that has shown great potential in scientific research. CPI is a synthetic compound that mimics the structure of natural nucleosides, and it has been studied extensively for its unique properties and potential applications. In

Scientific Research Applications

1-Cyclopropylisoguanosine has been studied extensively for its potential applications in scientific research. It has been shown to have antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 1-Cyclopropylisoguanosine has also been studied for its potential use in gene therapy, as it can be incorporated into DNA and RNA molecules.

Mechanism Of Action

1-Cyclopropylisoguanosine exerts its effects by inhibiting the activity of enzymes involved in nucleotide metabolism. It is incorporated into DNA and RNA molecules, leading to the inhibition of DNA replication and RNA transcription. 1-Cyclopropylisoguanosine has also been shown to activate the immune system and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

1-Cyclopropylisoguanosine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its antiviral activity against a range of viruses, including HIV, hepatitis B, and herpes simplex virus. 1-Cyclopropylisoguanosine has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

1-Cyclopropylisoguanosine has several advantages for use in laboratory experiments. It is stable, easy to synthesize, and can be incorporated into DNA and RNA molecules. However, 1-Cyclopropylisoguanosine has some limitations, including its potential toxicity and limited solubility in water. Careful dosing and handling are required to ensure its safe use in experiments.

Future Directions

There are several future directions for the study of 1-Cyclopropylisoguanosine. One area of interest is the development of 1-Cyclopropylisoguanosine-based drugs for the treatment of viral infections and cancer. Another area of research is the use of 1-Cyclopropylisoguanosine in gene therapy, as it has the potential to improve the efficacy and safety of gene delivery. Additional studies are needed to fully understand the biochemical and physiological effects of 1-Cyclopropylisoguanosine and its potential applications in scientific research.
In conclusion, 1-Cyclopropylisoguanosine is a promising compound for scientific research. Its unique properties and potential applications make it a valuable tool for the development of new drugs and therapies. Further research is needed to fully understand the mechanisms of action and potential applications of 1-Cyclopropylisoguanosine.

Synthesis Methods

1-Cyclopropylisoguanosine is synthesized through a multistep process that involves the reaction of guanosine with cyclopropylamine. The resulting compound is purified using chromatography techniques to obtain 1-Cyclopropylisoguanosine in its pure form. The synthesis method is well-established, and 1-Cyclopropylisoguanosine can be produced in large quantities for research purposes.

properties

CAS RN

133967-00-7

Product Name

1-Cyclopropylisoguanosine

Molecular Formula

C13H17N5O5

Molecular Weight

323.3 g/mol

IUPAC Name

6-amino-1-cyclopropyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-one

InChI

InChI=1S/C13H17N5O5/c14-10-7-11(16-13(22)18(10)5-1-2-5)17(4-15-7)12-9(21)8(20)6(3-19)23-12/h4-6,8-9,12,19-21H,1-3,14H2/t6-,8-,9-,12-/m1/s1

InChI Key

WHBIVTCTMMRQMU-WOUKDFQISA-N

Isomeric SMILES

C1CC1N2C(=C3C(=NC2=O)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

SMILES

C1CC1N2C(=C3C(=NC2=O)N(C=N3)C4C(C(C(O4)CO)O)O)N

Canonical SMILES

C1CC1N2C(=C3C(=NC2=O)N(C=N3)C4C(C(C(O4)CO)O)O)N

synonyms

1-cyclopropylisoguanosine
BN 063
BN-063

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.